molecular formula C18H15N3OS B2401780 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile CAS No. 637748-73-3

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile

Cat. No. B2401780
M. Wt: 321.4
InChI Key: RERMRRXPZHSRKC-OUKQBFOZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Applications in Corrosion Inhibition

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile derivatives have been explored as corrosion inhibitors. Specifically, certain benzothiazole derivatives demonstrate high inhibition efficiencies against steel corrosion in acidic environments. These inhibitors can adsorb onto metal surfaces via both physical and chemical interactions, offering enhanced stability and corrosion protection (Hu et al., 2016).

Role in Organic Synthesis

The compound and its derivatives serve as versatile building blocks in organic synthesis. They are used for the synthesis of various heterocycles like pyrazolo[1,5-a]pyrimidines and [1,2,4]-triazolo[1,5-a]pyrimidines. These derivatives are synthesized through reactions with aminopyrazoles and aminotriazole, demonstrating the compound's versatility in constructing complex molecular structures (Darweesh et al., 2016).

Safety And Hazards

No specific information on the safety and hazards of this compound was found.


Future Directions

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properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-2-22-15-9-7-14(8-10-15)20-12-13(11-19)18-21-16-5-3-4-6-17(16)23-18/h3-10,12,20H,2H2,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERMRRXPZHSRKC-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile

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